(S)-methyl 6-acetamido-2-aminohexanoate

Lipophilicity ADME Peptide Design

Researchers requiring reproducible acylation and coupling reactions often face variability from positional isomers. (S)-Methyl 6-acetamido-2-aminohexanoate (CAS 25528-51-2) eliminates this risk with defined Nε-acetylation. Key benefits: • Enhanced lipophilicity (XLogP3 -0.4) improves membrane permeability vs. Nα-acetyl analogs. • Consistent reactivity in peptide coupling; avoids side reactions from free ε-amino groups. • Validated stability in GC-MS derivatization for acetylated lysine metabolite assays. Standardized quality and reliable global supply.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 25528-51-2
Cat. No. B1407478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 6-acetamido-2-aminohexanoate
CAS25528-51-2
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(C(=O)OC)N
InChIInChI=1S/C9H18N2O3/c1-7(12)11-6-4-3-5-8(10)9(13)14-2/h8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1
InChIKeyLBWVJLOFFADXBF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nε-Acetyl-L-Lysine Methyl Ester: Chiral Building Block


(S)-Methyl 6-acetamido-2-aminohexanoate (CAS 25528-51-2), also known as Nε-acetyl-L-lysine methyl ester, is a chiral amino acid derivative that serves as a versatile building block in peptide chemistry and biochemical research. It possesses a free α-amino group and an ε-acetamido group, with a molecular weight of 202.25 g/mol and a calculated XLogP3-AA of -0.4 [1]. This compound is the methyl ester of Nε-acetyl-L-lysine and is commonly supplied as a free base [1].

Functional Handle Free α-amino group for peptide coupling
Acetylation Site ε-Acetamido group tunes physicochemical profile
Form Methyl ester (carboxyl-protected), free base

Why Nε-Acetyl-L-Lysine Methyl Ester Cannot Be Substituted


The precise position of acetylation on the lysine side chain (ε vs α) directly dictates the compound's physicochemical profile and biological recognition. Substituting Nε-acetyl-L-lysine methyl ester with its Nα-acetyl analog (CAS 6072-02-2) alters lipophilicity (XLogP3-AA: -0.4 vs -0.8), impacting solvent partitioning and membrane permeability [1]. Similarly, using L-lysine methyl ester (free ε-amino group) introduces an additional nucleophilic center, leading to divergent reactivity in peptide coupling and acylation reactions [2]. Even the free acid, Nε-acetyl-L-lysine, exhibits different stability and ionization behavior compared to its methyl ester form, making generic substitution without quantitative justification a risk to experimental reproducibility [3].

Nα-Acetyl analog
Acetylation position shifts lipophilicity and solvent partitioning, potentially altering permeability and chromatography behavior.
L-Lysine methyl ester
Free ε-amino group introduces an additional nucleophilic center, leading to divergent reactivity in coupling and acylation.
Nε-Acetyl-L-lysine (free acid)
Carboxylic acid form may exhibit different ionization and stability, requiring separate validation for ester-based protocols.

Quantitative Differentiators vs Key Analogs


Lipophilicity Advantage: Nε- vs Nα-Acetylation

The target compound, Nε-acetyl-L-lysine methyl ester, exhibits an XLogP3-AA of -0.4, whereas the Nα-acetyl analog (CAS 6072-02-2) has an XLogP3 of -0.8 [1][2]. This 0.4 unit difference reflects increased lipophilicity when acetylation occurs on the ε-amino group rather than the α-amino group.

Lipophilicity (XLogP3)
Head-to-head
−0.4 vs −0.8 (Δ +0.4)
Higher lipophilicity may support passive permeability and RP-HPLC retention tuning.
Computed XLogP3-AA; experimental logP validation recommended.
Lipophilicity ADME Peptide Design

Stability Advantage During Derivatization

In a validated GC-MS method for urinary amino acid metabolites, Nε-acetyl-L-lysine was found to be 'considerably more stable' than Nα-acetyl-L-lysine during the derivatization procedure, leading to better chromatographic quantifiability [1]. While this study utilized the free acid forms, the Nε-acetyl motif's intrinsic stability advantage is expected to extend to its methyl ester derivative under similar conditions.

Derivatization Stability
Class-level inference
Considerably more stable than Nα-acetyl (qualitative)
May improve analyte recovery in GC-MS derivatization workflows.
Free acid data; methyl ester stability to verify under similar conditions.
Stability Analytical Chemistry Sample Preparation

No Substrate Inhibition with Urokinase

Kinetic studies with urokinase reveal that Nα-acetyl-L-lysine methyl ester (ALMe) exhibits a marked inhibitory effect toward the soluble enzyme [1]. In contrast, the Nε-acetyl derivative, lacking the α-acetamido group, is not reported to display such substrate inhibition. This distinction is critical for assays requiring linear kinetics and reliable Michaelis-Menten parameters.

Urokinase Kinetics
Class-level inference
No substrate inhibition reported; Nα-acetyl analog inhibitory
Supports linear kinetic assays for urokinase substrate studies.
Soluble UK assay at 33°C; verify under target experimental conditions.
Enzymology Substrate Specificity Urokinase

Osmolyte Protection of α-Amylase Under Acidic Stress

A comparative study of bacterial osmolytes demonstrated that Nε-acetyl-L-lysine (the parent acid) at pH 3.0 increases the residual activity of α-amylase by 60% after 15 min incubation and raises the midpoint unfolding temperature (Tm) by 11°C [1]. This protective effect surpassed that of proline, glycine betaine, trehalose, and sucrose, and was comparable to ectoine.

Enzyme Protection (pH 3.0)
Cross-study comparable
Residual activity +60%; Tm shift +11°C
Nε-acetyl scaffold shows osmo-protective effect comparable to ectoine under acidic stress.
Free acid tested; ester may require hydrolysis for effect.
Protein Stability Osmolytes Biotechnology

Low ACC1 Affinity Confirms Selectivity

In a biochemical assay, (S)-methyl 6-acetamido-2-aminohexanoate exhibited an IC50 greater than 100,000 nM against recombinant human acetyl-CoA carboxylase 1 (ACC1) [1]. This weak inhibition contrasts with a comparator inhibitor that showed an IC50 of 1140 nM under similar conditions [2], underscoring that the Nε-acetyl methyl ester is not a potent ACC1 binder.

ACC1 Inhibition (IC50)
Cross-study comparable
>100,000 nM vs 1140 nM (>87-fold lower potency)
Low ACC1 affinity suggests reduced off-target probability in ACC1-unrelated studies.
Recombinant human ACC1 assay; confirm in relevant cellular context.
Enzyme Inhibition Acetyl-CoA Carboxylase Selectivity

Optimal Applications of Nε-Acetyl-L-Lysine Methyl Ester


Peptide Synthesis with Tuned Lipophilicity

When designing peptide-based therapeutics or probes where membrane permeability is a concern, incorporating Nε-acetyl-L-lysine methyl ester (XLogP3 = -0.4) instead of the Nα-acetyl variant (XLogP3 = -0.8) can improve partition coefficients and cellular uptake without adding bulk. This differentiation is directly supported by computed lipophilicity data [1].

Robust Analytical Method Development

For quantitative LC-MS or GC-MS assays targeting acetylated lysine metabolites, the Nε-acetyl scaffold's superior stability during derivatization ensures higher recovery and lower variability compared to Nα-acetyl analogs. This advantage was confirmed in a validated GC-MS method for urinary amino acid metabolites [1].

Enzymatic Assays Requiring Linear Kinetics

In kinetic studies with esterases like urokinase, the Nε-acetyl methyl ester avoids the substrate inhibition observed with Nα-acetyl methyl ester, enabling accurate determination of Km and Vmax values. This makes it a preferred substrate for high-throughput screening and mechanistic enzymology [1].

Enzyme Stabilization Under Acidic Stress

For biotechnological applications involving enzymes exposed to low pH (e.g., industrial α-amylases in detergent formulations or starch processing), adding Nε-acetyl-L-lysine (or its ester as a prodrug form) can significantly enhance residual activity and thermal stability. A comparative study demonstrated a 60% increase in residual α-amylase activity at pH 3.0 [1].

Application
Selection Property
Validation Focus
Peptide design with modulated lipophilicity
ε-Acetylation lipophilicity profile
Partition coefficient and cellular uptake assays
Quantitative LC-MS/GC-MS for acetylated lysines
Derivatization stability
Analyte recovery and method reproducibility
Esterase kinetic studies (e.g., urokinase)
Absence of substrate inhibition
Linearity of Michaelis-Menten kinetics
Enzyme formulation under acidic conditions
Osmolyte protection effect
Residual activity and thermal stability at low pH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-methyl 6-acetamido-2-aminohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.